N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
Description
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a benzamide derivative featuring a tetrahydrobenzo[b]thiophen core substituted with a cyano group at position 3 and a methyl group at position 5. The benzamide moiety at position 2 is further functionalized with a 4-(N,N-diallylsulfamoyl) group. Below, we compare its structural, synthetic, and physicochemical properties with closely related analogs.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-4-12-26(13-5-2)31(28,29)18-9-7-17(8-10-18)22(27)25-23-20(15-24)19-11-6-16(3)14-21(19)30-23/h4-5,7-10,16H,1-2,6,11-14H2,3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCTWXWTCXBHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene and 4-aminobenzamide.
Step 1 Formation of Intermediate: The 3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene is reacted with a suitable electrophile to introduce the benzamide group.
Step 2 Sulfamoylation: The intermediate is then subjected to sulfamoylation using N,N-diallylsulfamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced thiophene derivatives.
Substitution: Various substituted benzamides or thiophenes depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology
Enzyme Inhibition: Possible applications as an inhibitor of specific enzymes due to its structural complexity.
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Medicine
Anticancer Research: Studied for its cytotoxic effects on cancer cell lines.
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Industry
Polymer Science: Used in the synthesis of novel polymers with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The cyano and sulfamoyl groups are key functional groups that interact with biological molecules, potentially inhibiting enzyme activity or altering receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Tetrahydrobenzo[b]thiophen Derivatives
The tetrahydrobenzo[b]thiophen scaffold is a recurring motif in several compounds:
- Target Compound: The 3-cyano and 6-methyl substituents enhance electronic and steric properties, while the 4-(N,N-diallylsulfamoyl)benzamide group introduces sulfonamide functionality with diallyl side chains .
- N-(3-Cyano-6-phenyl-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Features an acetamide group instead of benzamide, with a phenyl substituent at position 6. The absence of sulfamoyl groups reduces polarity compared to the target compound .
- 4-(Tert-butyl)-N-(3-cyano-6-methyl-tetrahydrobenzo[b]thiophen-2-yl)benzamide: Substitutes the sulfamoyl group with a tert-butyl moiety, significantly altering hydrophobicity and steric bulk .
Table 1: Structural Variations in Tetrahydrobenzo[b]thiophen Derivatives
Comparison with Related Syntheses
- N-(3-Benzoyl-tetrahydrobenzo[b]thiophen-2-yl)benzamides : Synthesized via Friedel-Crafts acylation and subsequent functionalization. Substituents on the benzamide ring are varied post-cyclization.
- 2-(Benzo[b]thiophen-2-yl)-N-(tert-butyl)benzamides : Employ Rhodium-catalyzed C–H functionalization, achieving yields of 75–82%. This contrasts with the target compound’s likely stepwise cyclization and sulfonation.
Physicochemical and Spectral Properties
IR and NMR Spectral Features
- Target Compound: Expected IR peaks include νC≡N (~2200 cm⁻¹), νS=O (~1350 cm⁻¹), and νC=O (~1680 cm⁻¹). The absence of νS-H (~2500–2600 cm⁻¹) confirms the sulfamoyl group’s non-thiol tautomer, as seen in similar sulfonamides .
- N-(3-Benzoyl-...benzamides : Exhibit νC=O at ~1660 cm⁻¹, with substituent-dependent shifts. For example, electron-withdrawing groups (e.g., Cl, Br) lower νC=O frequencies.
Melting Points and Solubility
- Target Compound: No explicit data, but analogs like N-(3-cyano-6-phenyl-...) acetamide melt at 234–235°C . The sulfamoyl group may increase solubility in polar solvents compared to tert-butyl derivatives .
- 4-(Tert-butyl)-...benzamide : Higher hydrophobicity likely reduces aqueous solubility relative to the target compound.
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydrobenzo[b]thiophene core with a cyano group and a sulfamoyl moiety. Its molecular formula is with a molecular weight of approximately 378.47 g/mol. The compound's structural complexity contributes to its varied biological activities.
Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:
- Inhibition of Kinases : The compound has been identified as an inhibitor of Jun N-terminal kinases (JNK2 and JNK3), which are involved in cell proliferation and survival pathways. Potent inhibitory activity was noted with IC50 values around 0.2 µM for JNK3 .
-
Antitumor Activity : In vitro studies have demonstrated significant antitumor effects against various human cancer cell lines, including:
- Breast Adenocarcinoma (MCF-7)
- Non-Small Cell Lung Cancer (NCI-H460)
- CNS Cancer (SF-268)
- Anti-inflammatory Properties : Molecular docking studies suggest that this compound acts as a selective inhibitor of lipoxygenase enzymes while exhibiting weak binding to cyclooxygenase enzymes. This selectivity may lead to reduced side effects compared to traditional anti-inflammatory drugs .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
- Study on Antitumor Effects : A study published in Cancer Research evaluated the compound's effects on breast cancer cell lines. Results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers .
- Inflammation Model Studies : In an experimental model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target/Cell Line | IC50/EC50 Values | Notes |
|---|---|---|---|
| Kinase Inhibition | JNK2/JNK3 | ~0.2 µM | Potent selective inhibition |
| Antitumor Activity | MCF-7 | 1.5 µM | Induces apoptosis |
| Antitumor Activity | NCI-H460 | 1.8 µM | Significant reduction in cell viability |
| Anti-inflammatory | Lipoxygenase | Not specified | Selective inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
